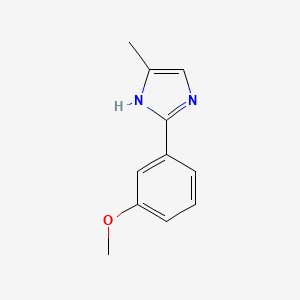

2-(3-methoxyphenyl)-5-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C11H12N2O/c1-8-7-12-11(13-8)9-4-3-5-10(6-9)14-2/h3-7H,1-2H3,(H,12,13) |

InChI Key |

QMPGOIRXGZLJFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Approaches for 2 3 Methoxyphenyl 5 Methyl 1h Imidazole

Evolution of Imidazole (B134444) Synthesis: From Classical Routes to Modern Strategies for 2-(3-methoxyphenyl)-5-methyl-1H-imidazole

The synthesis of the imidazole core has evolved significantly since its inception. Historically, classical methods laid the groundwork for imidazole chemistry, while modern strategies have focused on improving efficiency, selectivity, and environmental compatibility. rsc.orgrsc.org

Classical routes, such as the Debus synthesis first reported in 1858, involve the reaction of a dicarbonyl compound (glyoxal), an aldehyde, and ammonia (B1221849). pharmaguideline.comnih.gov An adaptation of this, the Debus-Radziszewski imidazole synthesis, is a four-component reaction using a substituted glyoxal, an aldehyde, an amine, and ammonia or an ammonium (B1175870) salt, which offers a versatile method for producing C-substituted imidazoles. wikipedia.orgnih.gov For the specific synthesis of this compound, this would traditionally involve the reaction of 3-methoxybenzaldehyde (B106831), a 1,2-dicarbonyl compound like methylglyoxal, and a source of ammonia. Other notable classical methods include the Wallach synthesis, which is suitable for preparing 1,2-disubstituted chloroimidazoles, and the Marckwald synthesis for producing 2-mercaptoimidazoles. pharmaguideline.com

Modern synthetic strategies have shifted towards multi-component reactions (MCRs) that enhance atom economy and procedural simplicity by combining three or more reactants in a single step. taylorfrancis.comcore.ac.uk These one-pot syntheses are highly valued for their ability to generate molecular complexity from simple precursors efficiently. taylorfrancis.com Additionally, the Van Leusen imidazole synthesis provides a powerful route to imidazoles from aldimines and tosylmethyl isocyanide (TosMIC), offering an alternative pathway for constructing the imidazole ring. wikipedia.orgnih.gov Recent advancements focus on regiocontrolled synthesis, allowing for precise placement of substituents on the imidazole ring, which is crucial for tuning the molecule's properties. rsc.orgrsc.org The development of novel catalysts, reaction media, and energy sources like microwave irradiation and ultrasonication further characterizes the modern approach to synthesizing imidazole derivatives, including this compound. mdpi.combiomedpharmajournal.org

Comprehensive Analysis of Multi-Step Synthesis Pathways to this compound

The construction of this compound is typically achieved through a multi-component strategy that involves the condensation of key precursors followed by a cyclization step to form the heterocyclic ring.

The most common pathway for synthesizing the 2-aryl-5-methyl-1H-imidazole framework involves the condensation of three primary components: an α-dicarbonyl compound, an aldehyde, and an ammonia source. researchgate.net In the context of this compound, these precursors would be:

α-Dicarbonyl compound: Methylglyoxal (or its synthetic equivalent) to provide the C4-C5-methyl backbone.

Aldehyde: 3-methoxybenzaldehyde, which furnishes the 2-aryl substituent.

Ammonia source: Typically ammonium acetate (B1210297) or ammonia itself, which provides the two nitrogen atoms of the imidazole ring. pharmaguideline.com

| Precursor Type | Specific Precursor | Role in Final Structure |

| Aldehyde | 3-methoxybenzaldehyde | Forms the C2 position and the 3-methoxyphenyl (B12655295) substituent. |

| α-Dicarbonyl | Methylglyoxal | Provides the C4 and C5 atoms and the C5-methyl group. |

| Ammonia Source | Ammonium Acetate | Supplies the N1 and N3 atoms of the imidazole ring. |

The pivotal step in the synthesis is the cyclization that forms the aromatic imidazole ring. In the three-component reaction described above, the condensation of methylglyoxal, 3-methoxybenzaldehyde, and ammonium acetate leads to a dihydropyrazine (B8608421) intermediate, which then undergoes an oxidative aromatization to yield the final imidazole product. pharmaguideline.com This cyclization is often facilitated by a catalyst or proceeds under thermal conditions.

An alternative and powerful cyclization strategy is the Van Leusen Imidazole Synthesis. nih.gov This method involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldimine. For the synthesis of this compound, this would require the prior formation of an aldimine from 3-methoxybenzaldehyde and an appropriate amine. The subsequent base-mediated cycloaddition of TosMIC would construct the imidazole ring. nih.gov This approach offers a different disconnection and can be advantageous for creating specific substitution patterns.

Recent research has also explored the use of novel catalysts and reaction conditions to promote efficient cyclization. Various Lewis and Brønsted acids have been employed to catalyze the condensation and cyclization steps, often leading to improved yields and shorter reaction times. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

In line with the principles of green chemistry, modern synthetic efforts aim to develop more sustainable methods for preparing imidazoles by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources. taylorfrancis.com

While many imidazole syntheses rely on catalysts, catalyst-free methods are highly desirable from a green chemistry perspective as they simplify purification and reduce metal contamination. rsc.org These reactions are often conducted under thermal, solvent-free conditions, or with the assistance of alternative energy sources. taylorfrancis.com

Supported catalysts represent another green approach, where the active catalytic species is immobilized on a solid support like silica (B1680970), zeolites, or polymers. This facilitates easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse over multiple cycles. biomedpharmajournal.org For the synthesis of substituted imidazoles, various supported acid catalysts have been developed, demonstrating high efficiency and reusability. mdpi.com Natural and biodegradable catalysts, such as citric acid found in lemon juice, have also been successfully used as inexpensive, non-toxic, and environmentally friendly alternatives for promoting the synthesis of 2,4,5-triaryl-1H-imidazoles, a methodology that could be adapted for the target compound. scispace.com

| Catalytic Approach | Example Catalyst | Advantages |

| Supported Catalyst | SBA-SO3H (Mesoporous silica with sulfonic acid) | High efficiency, reusability, easy separation. mdpi.com |

| Supported Catalyst | Sodium hydrogen sulphate on silica | Renewable, thermally stable, high yield. biomedpharmajournal.org |

| Biocatalyst | Lemon Juice (Citric Acid) | Inexpensive, biodegradable, non-toxic, readily available. scispace.com |

| Catalyst-Free | Thermal heating (solvent-free) | Avoids catalyst cost and contamination, simplified workup. rsc.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. biomedpharmajournal.org By directly heating the reactants, microwave irradiation can significantly reduce reaction times from hours to minutes and often improves product yields. The synthesis of various substituted imidazoles has been successfully achieved using microwave assistance, frequently under solvent-free conditions, which further enhances the green credentials of the process. biomedpharmajournal.org This technique is highly applicable to the multi-component synthesis of this compound.

Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, is another sustainable technique that often eliminates the need for solvents. taylorfrancis.com This solid-state approach is highly atom-economical and can lead to the formation of products with high purity, minimizing the need for complex purification steps. The application of grinding techniques has been reported for the synthesis of 2,4,5-triaryl-1H-imidazoles and represents a viable green route for the preparation of this compound. taylorfrancis.com Both microwave-assisted and mechanochemical methods align with the principles of green chemistry by reducing energy consumption and waste generation. taylorfrancis.combiomedpharmajournal.org

Post-Synthetic Derivatization and Functionalization of this compound

Selective N-Functionalization of this compound

The N-functionalization of the imidazole ring in this compound is a common strategy for derivatization. However, the presence of two reactive nitrogen atoms (N1 and N3) presents a challenge in regioselectivity. Due to tautomerism, the hydrogen atom can reside on either nitrogen, and deprotonation results in an ambident nucleophile. Consequently, direct alkylation often yields a mixture of N1 and N3 isomers, the ratio of which can be influenced by the reaction conditions and the nature of the electrophile.

Several methods have been developed to control the regioselectivity of N-alkylation in imidazole systems. The use of a strong base, such as sodium hydride, followed by the addition of an alkyl halide is a common approach. The choice of solvent and the counterion can influence the site of substitution. Furthermore, methodologies utilizing phase-transfer catalysts, such as sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium, have been shown to facilitate N-alkylation efficiently. lookchem.com Another approach involves the use of milder bases like cesium fluoride (B91410) on celite, which can promote N-alkylation with alkyl halides in solvents like acetonitrile. researchgate.net

To achieve high regioselectivity, one strategy involves the introduction of a removable directing group. For instance, a (2-trimethylsilylethoxy)methyl (SEM) group can be selectively introduced and then used to direct subsequent functionalization before being removed. This "SEM-switch" strategy allows for precise control over the substitution pattern on the imidazole core. nih.gov

Below is a table summarizing potential N-functionalization reactions for this compound based on established methodologies for related imidazole compounds.

| Reaction Type | Reagents & Conditions | Potential Products | Key Considerations |

|---|---|---|---|

| N-Alkylation | 1. NaH, THF/DMF 2. R-X (e.g., CH₃I, BnBr) | Mixture of 1-alkyl and 3-alkyl regioisomers. | Ratio of isomers depends on steric hindrance from the 5-methyl group and the nature of the alkyl halide (R-X). lookchem.com |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) or anhydride, Pyridine or Et₃N | 1-Acyl derivative. | Acyl groups are typically less prone to migration between nitrogen atoms compared to alkyl groups. |

| Phase-Transfer Catalysis Alkylation | R-X, NaOH (aq), SDS, 60°C | N1-alkylated product is often favored. | Surfactant-mediated reaction in an aqueous system enhances reaction rates and can improve selectivity. lookchem.com |

| Directed N-Alkylation | 1. SEM-Cl 2. Deprotonation & R-X 3. Deprotection (TBAF) | Regioselectively pure N1- or N3-alkylated product. | A multi-step but highly selective method for accessing specific isomers. nih.gov |

Aromatic Substitution Reactions on the Phenyl Moiety of this compound

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the methoxy (B1213986) (-OCH₃) group. The methoxy group is a powerful activating, ortho-, para-directing group because of its ability to donate electron density to the ring via resonance. quora.com The imidazole ring, attached at the C1 position, also influences the substitution pattern. The imidazole moiety is generally considered an electron-withdrawing group via induction, which deactivates the ring. Its directing effect is typically meta.

Therefore, the outcome of an electrophilic substitution reaction on the 3-methoxyphenyl ring is determined by the interplay of these two substituents. The strongly activating ortho-, para-directing methoxy group at C3 will direct incoming electrophiles to positions C2, C4, and C6. The deactivating imidazole substituent at C1 will direct towards C5 (and C3, which is already substituted).

The combined effect suggests that substitution will be governed primarily by the activating methoxy group. However, the bulky imidazole group at C1 is likely to provide significant steric hindrance at the adjacent C2 and C6 positions. Consequently, electrophilic attack is most favored at the C4 and C6 positions, which are para and ortho to the methoxy group, respectively, and less sterically encumbered. Under acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation), the imidazole ring can be protonated, which would further increase its electron-withdrawing and deactivating effect. globalresearchonline.net

Common electrophilic aromatic substitution reactions and their predicted outcomes on the phenyl ring are detailed in the following table.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-(4-nitro-3-methoxyphenyl)-5-methyl-1H-imidazole and 2-(6-nitro-3-methoxyphenyl)-5-methyl-1H-imidazole. | The powerful nitronium ion (NO₂⁺) is directed by the activating -OCH₃ group to the ortho and para positions. semanticscholar.orgresearchgate.net |

| Halogenation (Bromination) | Br₂, FeBr₃ or AlBr₃ | 2-(4-bromo-3-methoxyphenyl)-5-methyl-1H-imidazole and 2-(6-bromo-3-methoxyphenyl)-5-methyl-1H-imidazole. | The polarized bromine electrophile attacks the activated positions ortho and para to the methoxy group. wikipedia.org |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(2-(5-methyl-1H-imidazol-2-yl)-5-methoxyphenyl)sulfonic acid. | Sulfonation is sensitive to steric hindrance, potentially favoring the more accessible C4 (para) position. The reaction is often reversible. libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complex mixture or no reaction. | The Lewis acid catalyst (AlCl₃) can complex with the nitrogen atoms of the imidazole ring and the oxygen of the methoxy group, strongly deactivating the ring system. wikipedia.org |

After a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the specific compound This compound is not publicly available. While information exists for structurally related compounds—such as those with different substitution patterns on the phenyl or imidazole rings (e.g., 2-(4-methoxyphenyl) or 2-(3-methoxyphenyl) derivatives with additional substituents)—these data are not directly applicable to the target molecule.

The user's request for an article focusing solely on "this compound" and strictly adhering to an outline requiring specific, advanced spectroscopic and crystallographic data cannot be fulfilled without resorting to speculation or incorrectly applying data from different molecules. This would compromise the scientific accuracy and integrity of the article.

No published papers containing the following specific analyses for this compound were found:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, including multi-dimensional (COSY, HMQC, HMBC) and solid-state NMR.

Vibrational Spectroscopy (Infrared and Raman).

High-Resolution Mass Spectrometry (HRMS) and fragmentation analysis.

Single-Crystal X-ray Diffraction analysis, including molecular geometry and bond parameters.

Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and adherence to the provided outline based on the currently available scientific literature.

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Methoxyphenyl 5 Methyl 1h Imidazole

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole

Analysis of Intermolecular Interactions and Crystal Packing Motifs of this compound

A comprehensive analysis of the intermolecular interactions and crystal packing motifs for this compound is contingent upon the availability of its single-crystal X-ray diffraction data. As of the current literature survey, the specific crystallographic information for this compound has not been publicly reported. Crystal structure determination is a prerequisite for a detailed and accurate description of the supramolecular architecture, including the identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the three-dimensional arrangement of molecules in the solid state.

In the absence of experimental crystallographic data for this compound, a predictive or comparative analysis based on structurally similar compounds can offer insights into its potential solid-state behavior. For instance, studies on other substituted phenyl-imidazole derivatives have revealed common packing motifs and intermolecular interactions.

For example, the crystal structure of 1-(4-methoxyphenyl)-1H-imidazole demonstrates the presence of weak C—H···N and C—H···O intermolecular interactions that link the molecules. iucr.org Specifically, C—H groups from the imidazole (B134444) ring can interact with the nitrogen atoms of adjacent imidazole rings and the oxygen atom of the methoxy (B1213986) group. iucr.org In some derivatives, π-π stacking interactions between aromatic rings also play a significant role in stabilizing the crystal lattice. nih.gov

Furthermore, the presence of the N-H group in the imidazole ring of this compound suggests the potential for classical N—H···N hydrogen bonding, which is a common and strong interaction in many imidazole-containing crystal structures, often leading to the formation of chains or tapes. researchgate.net The methoxy group's oxygen atom could also act as a hydrogen bond acceptor.

To provide a definitive and scientifically accurate analysis for this compound, experimental determination of its crystal structure is necessary. The resulting crystallographic information file (CIF) would allow for the precise measurement of bond lengths, angles, and intermolecular distances, which are essential for a thorough characterization of its crystal packing and interaction motifs.

Table of Potential Intermolecular Interactions for this compound (Hypothetical)

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bonding | N-H (imidazole) | N (imidazole) | Chains, Dimers |

| Hydrogen Bonding | C-H (aromatic/methyl) | O (methoxy) | Sheets, Networks |

| Hydrogen Bonding | C-H (aromatic/imidazole) | N (imidazole) | Chains, Networks |

| π-π Stacking | Phenyl ring | Phenyl ring / Imidazole ring | Offset or parallel stacking |

| C-H···π Interactions | C-H (aromatic/methyl) | Phenyl ring / Imidazole ring | T-shaped or parallel-displaced |

Computational and Theoretical Investigations into 2 3 Methoxyphenyl 5 Methyl 1h Imidazole

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems, including molecules. orientjchem.org By calculating the electron density, DFT can accurately predict various molecular properties such as geometric parameters, energies, and reactivity indices. For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and explore the electronic landscape. epstem.nettandfonline.comresearchgate.netdntb.gov.ua These calculations reveal how the methoxyphenyl and methyl groups influence the electronic distribution within the imidazole ring system.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, is particularly useful for identifying reactive sites. The MEP map visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. orientjchem.orgepstem.net For imidazole derivatives, the nitrogen atoms of the imidazole ring are typically identified as electron-rich centers, making them susceptible to electrophilic attack. orientjchem.org

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

In DFT studies of similar imidazole derivatives, the HOMO is often localized over the imidazole ring and parts of the phenyl ring, while the LUMO is distributed across the aromatic system. researchgate.netresearchgate.net This distribution indicates that intramolecular charge transfer (ICT) is possible upon electronic excitation. researchgate.net For this compound, the HOMO would be expected to have significant contributions from the imidazole and methoxyphenyl rings, while the LUMO would be the primary acceptor orbital in electronic transitions.

Table 1: Representative FMO Parameters for Methoxyphenyl-Imidazole Derivatives

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Indicates electron-donating ability |

| ELUMO | -1.0 to -2.0 | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.0 | Relates to chemical reactivity and stability |

Note: The values are representative based on DFT calculations for structurally similar aromatic imidazole compounds and can vary with the specific functional and basis set used.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. DFT methods can compute nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with considerable accuracy. nih.govnih.gov

Calculated ¹H and ¹³C NMR chemical shifts, typically obtained using the Gauge-Including Atomic Orbital (GIAO) method, can be correlated with experimental spectra to assign specific signals to the corresponding nuclei. epstem.netnih.govsemanticscholar.org For this compound, calculations would predict distinct signals for the protons and carbons of the methoxy (B1213986) group, the methyl group, the imidazole ring, and the substituted phenyl ring. mdpi.comresearchgate.netrsc.org

Similarly, theoretical vibrational frequencies can be calculated to help assign bands in experimental IR and Raman spectra. ijrar.org These calculations can identify characteristic stretching and bending modes for functional groups like N-H, C-H (aromatic and aliphatic), C=N, and C-O. researchgate.netijrar.org

Table 2: Typical Calculated Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) |

|---|---|---|

| N-H (imidazole) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl/methoxy) | Stretching | 2800 - 3000 |

| C=N (imidazole) | Stretching | 1590 - 1620 |

| C-O (methoxy) | Stretching | 1240 - 1260 |

Note: Calculated frequencies are often scaled by a factor to better match experimental values.

Molecular Dynamics Simulations and Conformational Landscape of this compound

While quantum chemical calculations typically focus on a single, energy-minimized static structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ijsrset.com An MD simulation for this compound would involve solving Newton's equations of motion for the system, providing insights into its flexibility and conformational preferences in different environments (e.g., in a vacuum or in a solvent). scielo.brscielo.br

A key aspect of this analysis is the exploration of the molecule's conformational landscape, which is defined by the rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the C-C bond connecting the imidazole and phenyl rings. nih.gov By mapping the potential energy as a function of the dihedral angle of this bond, a potential energy surface can be generated. This map reveals the most stable conformations (energy minima) and the energy barriers to rotation between them. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. nih.gov

In Silico Prediction of Reaction Pathways and Transition States for this compound

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed picture of the reaction mechanism. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

For a molecule like this compound, in silico methods could be used to predict the pathways of various reactions, such as N-alkylation or electrophilic aromatic substitution. By mapping the potential energy surface of the reaction, computational chemists can determine the most favorable reaction pathway. These theoretical predictions can guide synthetic chemists in choosing optimal reaction conditions and can help explain observed product distributions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Imidazole Derivatives Including this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov A QSPR model is a mathematical equation that relates calculated molecular descriptors (numerical values representing molecular structure) to an observed property. plos.org

For a series of imidazole derivatives including this compound, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention times. nih.goviau.irresearchgate.net The process involves:

Data Set Compilation: Gathering experimental data for a specific property for a diverse set of related imidazole compounds.

Descriptor Calculation: Computing a large number of molecular descriptors (e.g., topological, electronic, geometric) for each molecule in the set.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to select the most relevant descriptors and build a predictive model. plos.org

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. plos.org

Successful QSPR models can be used to predict the properties of new, unsynthesized imidazole derivatives, accelerating the discovery and design of new compounds with desired characteristics. nih.gov

Chemical Reactivity, Coordination Chemistry, and Transformation Mechanisms of 2 3 Methoxyphenyl 5 Methyl 1h Imidazole

Acid-Base Equilibria and Tautomeric Forms of the Imidazole (B134444) Ring in 2-(3-methoxyphenyl)-5-methyl-1H-imidazole

The imidazole ring in this compound can exhibit both acidic and basic properties. The pyridine-like nitrogen atom (N3) is basic and can be protonated, while the pyrrole-like nitrogen atom (N1) bearing a hydrogen atom is weakly acidic and can be deprotonated under strongly basic conditions. This amphoteric nature leads to the existence of different species in solution depending on the pH. chemeurope.com

The acid-base equilibria can be represented as follows:

H₂L⁺ ⇌ HL + H⁺ (pKa₁) HL ⇌ L⁻ + H⁺ (pKa₂)

Furthermore, the imidazole ring of this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. chemeurope.com In the case of unsymmetrically substituted imidazoles like the title compound, these two tautomers are distinct chemical species. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. chemeurope.com For instance, in 3(5)-phenylpyrazoles, the tautomeric equilibrium is shifted towards the 3-phenyl tautomer. fu-berlin.dersc.org A similar preference for one tautomer over the other can be expected for this compound.

| Tautomer Name | Description |

| This compound | The proton is on the nitrogen atom adjacent to the methyl group. |

| 2-(3-methoxyphenyl)-4-methyl-1H-imidazole | The proton is on the nitrogen atom adjacent to the methoxyphenyl group. |

The determination of the predominant tautomeric form and the microscopic pK values of each tautomer can be achieved through techniques like 1H-NMR spectroscopy by studying the pH dependence of the chemical shifts of the imidazole ring protons. nih.gov

Electrophilic and Nucleophilic Reactions on the Imidazole and Phenyl Moieties of this compound

The imidazole ring in this compound is generally susceptible to electrophilic attack, typically at the 4- and 5-positions. globalresearchonline.net However, the presence of the methyl group at the 5-position in the title compound directs electrophilic substitution primarily to the 4-position. The reactivity of the imidazole ring towards electrophiles is generally higher than that of other five-membered heterocycles like furan (B31954) and thiophene. globalresearchonline.net

The methoxyphenyl group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, electrophilic attack on the phenyl ring of this compound is expected to occur at the positions ortho and para to the methoxy (B1213986) group. Friedel-Crafts reactions of anisole (B1667542) (methoxybenzene) are well-documented and proceed readily. stackexchange.com

Nucleophilic substitution reactions on the imidazole ring are less common unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net The phenyl ring, being electron-rich due to the methoxy group, is also not prone to nucleophilic aromatic substitution. However, nucleophilic attack can occur on the imidazole ring under certain conditions, for example, if a good leaving group is present. researchgate.net

Photochemical and Thermochemical Transformations of this compound

The photochemical behavior of imidazole derivatives can involve various transformations, including rearrangements and photo-oxidations. Theoretical studies on methyl-substituted imidazoles suggest that conical intersections play a significant role in their photorearrangements upon excitation to the first excited state. nih.gov One potential photochemical pathway for this compound could involve isomerization or rearrangement of the imidazole ring. Additionally, the presence of the aromatic phenyl ring can lead to other photochemical reactions, such as photo-oxidation, as observed in triphenylimidazole derivatives. rsc.org The synthesis of tetrasubstituted imidazoles has been achieved through photochemical one-pot reactions involving isoxazoles, α-aminonitriles, and aldehydes. acs.org

Coordination Chemistry of this compound with Metal Ions

Imidazole and its derivatives are excellent ligands for a wide range of metal ions due to the presence of the basic pyridine-like nitrogen atom (N3), which possesses a lone pair of electrons available for coordination. jocpr.comrdd.edu.iq The coordination chemistry of imidazole-containing ligands is extensive, with applications in various fields, including the modeling of metalloenzyme active sites. jocpr.com

In its neutral form, this compound typically acts as a monodentate ligand, coordinating to a metal ion through the pyridine-like nitrogen atom (N3). jocpr.com This is the most common binding mode for simple imidazole derivatives. The coordination ability of the ligand can be influenced by the steric hindrance and electronic effects of the substituents on the imidazole ring. The 3-methoxyphenyl (B12655295) group at the 2-position and the methyl group at the 5-position may exert some steric influence on the coordination geometry.

Under basic conditions, the N1-H proton can be removed, and the resulting imidazolate anion can act as a bridging ligand, coordinating to two metal ions simultaneously through both nitrogen atoms. This bridging behavior is well-known for imidazole and its derivatives and can lead to the formation of polynuclear metal complexes.

| Binding Mode | Description |

| Monodentate | Coordination through the N3 atom. |

| Bridging (as imidazolate) | Coordination through both N1 and N3 atoms to two different metal ions. |

The synthesis of metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal salt and the solvent, and the reaction conditions (e.g., temperature, pH) will determine the structure and composition of the resulting complex. rdd.edu.iq For instance, the reaction of 2-substituted benzimidazole (B57391) ligands with copper(II) and nickel(II) salts in ethanol (B145695) has been shown to yield monodentate complexes. jocpr.com The synthesis of metal-organic coordination polymers has also been achieved using imidazole-containing ligands and various multi-carboxylic acids. rsc.org

The characterization of the resulting metal complexes typically involves a combination of analytical and spectroscopic techniques.

| Technique | Information Obtained |

| Elemental Analysis (C, H, N) | Confirms the empirical formula of the complex. rdd.edu.iq |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring. jocpr.comrdd.edu.iq |

| UV-Vis Spectroscopy | Gives insights into the electronic transitions within the complex and can help determine the coordination geometry around the metal ion. rdd.edu.iq |

| ¹H and ¹³C NMR Spectroscopy | Used to characterize the ligand and can provide information about the structure of diamagnetic complexes in solution. jocpr.com |

| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry. rsc.org |

| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, which is particularly useful for paramagnetic metal ions like Mn(II), Co(II), Ni(II), and Cu(II), and helps in assigning the geometry of the complex. rdd.edu.iq |

Advanced Applications and Specialized Roles of 2 3 Methoxyphenyl 5 Methyl 1h Imidazole in Research

Role of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole in Catalysis

The catalytic applications of imidazole (B134444) derivatives are largely centered on their transformation into N-heterocyclic carbenes (NHCs) or their direct use as ligands in transition metal complexes. These roles leverage the electronic and steric properties conferred by the substituents on the imidazole core.

Precursors to N-Heterocyclic Carbenes (NHCs) for Organic and Organometallic Catalysis

N-Heterocyclic carbenes are a class of stable singlet carbenes that have become indispensable as ligands in homogeneous catalysis. scripps.edu Their strong σ-donating ability and the steric bulk provided by substituents make them highly effective in stabilizing transition metal catalysts. scripps.edu Imidazole derivatives are the most common precursors to NHCs. nih.gov The general synthesis involves the alkylation or arylation of both nitrogen atoms of the imidazole ring to form a cationic imidazolium (B1220033) salt. nih.gov Subsequent deprotonation of this salt, typically at the C2 position, yields the neutral NHC. scripps.edunih.gov

While the specific synthesis of an NHC from this compound is not extensively detailed in available literature, the established synthetic routes for NHC precursors are applicable. The process would involve:

N-Alkylation/Arylation: Reaction of this compound with two equivalents of an alkyl or aryl halide to form the corresponding 1,3-disubstituted-2-(3-methoxyphenyl)-5-methyl-imidazolium salt.

Deprotonation: Treatment of the imidazolium salt with a strong base to abstract the proton from the C2 carbon, generating the free NHC.

The resulting NHC would feature the 3-methoxyphenyl (B12655295) group at the C2 position and a methyl group at the C5 position, with the N-substituents providing steric bulk and electronic modulation. These NHCs can be used as ligands for transition metals like palladium, rhodium, and ruthenium in a variety of cross-coupling reactions. scripps.edu

Ligands in Transition Metal-Catalyzed Reactions Involving this compound

Beyond their role as NHC precursors, imidazole derivatives can act directly as ligands in transition metal complexes. wikipedia.org The imidazole ring coordinates to metal ions through the lone pair of electrons on its sp²-hybridized nitrogen atom (the imine nitrogen), functioning as a pure sigma-donor ligand. wikipedia.orgnih.gov This coordination is fundamental to the structure of many metalloenzymes and has been exploited in synthetic coordination chemistry. wikipedia.orgjocpr.com

Integration of this compound into Advanced Materials Science

The unique structural and electronic features of imidazole derivatives make them attractive building blocks for advanced materials, including polymers, supramolecular assemblies, and optoelectronic devices.

Polymeric and Supramolecular Structures Incorporating this compound

The imidazole moiety is a versatile component for constructing supramolecular assemblies due to its ability to participate in non-covalent interactions such as metal coordination and π-π stacking. researchgate.net The physicochemical nature of imidazole derivatives allows for assembly through both coordination chemistry via the imidazole ring and hydrophobic interactions involving the aryl substituents. researchgate.net

In the case of this compound, the imidazole nitrogen can coordinate with various metal cations, while the phenyl ring can engage in π-π stacking interactions. These interactions can drive the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. researchgate.net The conditions used for the assembly process, such as solvent and the choice of metal ion, can determine the final structure and morphology of the resulting material, which can range from discrete coordination complexes to extended metal-organic frameworks or coordination polymers. researchgate.net Such supramolecular structures have applications in sensing, photoluminescence, and the fabrication of novel nanostructures. researchgate.net

Applications in Optoelectronic and Sensing Materials Research (e.g., non-linear optics, chemosensors)

Imidazole derivatives have garnered significant attention for their applications in optoelectronic materials, particularly in organic light-emitting diodes (OLEDs), due to their excellent photoluminescence, electrochemical properties, and thermal stability. tandfonline.com The strong electron-withdrawing nature of the imidazole ring makes these compounds suitable for use as emitters, hosts, and electron-transporting materials. tandfonline.com The this compound, with its conjugated system, is expected to possess fluorescent properties. The substitution pattern on the phenyl ring, such as the methoxy (B1213986) group, can tune the electronic and optical properties of the molecule. tandfonline.comresearchgate.net

Furthermore, the imidazole scaffold is an excellent platform for developing chemosensors. bohrium.com The nitrogen atoms in the ring can act as binding sites for metal ions, while the NH group can form hydrogen bonds with anions. mdpi.com This dual functionality allows for the design of sensors that can detect specific ions through changes in their optical properties, such as color or fluorescence. bohrium.commdpi.com A novel 2,4,5-triheteroarylimidazole, for example, was synthesized and its chemosensory ability for various ions was investigated, demonstrating the potential of this class of compounds in optical sensing. mdpi.com The interaction between the imidazole-based sensor and the target analyte results in a measurable optical response, forming the basis for colorimetric or fluorimetric detection. bohrium.commdpi.com

Mechanistic Exploration of Biological Interactions Involving this compound (Strictly in vitro and in silico focus)

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. nih.gov In vitro and in silico methods are powerful tools for elucidating the mechanisms through which these compounds interact with biological targets like enzymes and receptors.

Research on structurally similar compounds provides insight into the potential biological activities of this compound. For example, a series of 2,4,5-trisubstituted imidazole derivatives, including the close analog 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole, were evaluated for their in vitro inhibitory activity against xanthine (B1682287) oxidase (XO) and acetylcholinesterase (AChE). mdpi.com The study found that these compounds exhibited notable antioxidant and enzyme-inhibiting properties. mdpi.com

In another study, imidazole-based 1,2,3-triazoles were synthesized and evaluated as inhibitors of carbonic anhydrase II (CA II). scielo.br Compounds bearing a (4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy)methyl substituent showed high activity, suggesting a key role for the imidazole ring in enzyme inhibition. scielo.br Molecular docking studies are frequently employed to predict the binding modes of these inhibitors. For instance, docking of imidazole derivatives into the active site of enzymes like CA II or epidermal growth factor receptor (EGFR) helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for their inhibitory activity. nih.govscielo.br These computational models guide the design of more potent and selective inhibitors. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Structurally Related Imidazole Derivatives

| Compound | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Xanthine Oxidase (XO) | % Inhibition at 100 µg/mL | 21.4 ± 1.1 | mdpi.com |

| 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Acetylcholinesterase (AChE) | % Inhibition at 150 µg/mL | 15.2 ± 0.9 | mdpi.com |

| Imidazole-1,2,3-triazole derivative (5a) | Carbonic Anhydrase II (CA II) | IC₅₀ (µM) | 0.032 ± 0.003 | scielo.br |

| Imidazole-1,2,3-triazole derivative (5f) | Carbonic Anhydrase II (CA II) | IC₅₀ (µM) | 0.025 ± 0.001 | scielo.br |

| Fused Imidazole derivative (2c) | EGFR | IC₅₀ (nM) | 617.33 ± 0.04 | nih.gov |

| Fused Imidazole derivative (3c) | EGFR | IC₅₀ (nM) | 236.38 ± 0.04 | nih.gov |

Table 2: In Silico Molecular Docking Data for Structurally Related Imidazole Derivatives

| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Imidazole-1,2,3-triazole derivative (5a) | Carbonic Anhydrase II | -8.0 | His94, His96, His119, Thr199, Thr200 | scielo.br |

| Imidazole-1,2,3-triazole derivative (5f) | Carbonic Anhydrase II | -8.4 | His94, His96, His119, Thr199, Thr200 | scielo.br |

| 1,2-disubstituted benzimidazole (B57391) (2a) | Lung Cancer Protein (1M17) | -6.6 | Not specified | nih.gov |

| Substituted Benzimidazole (template) | PfADSL Receptor | -6.85 to -8.75 | Not specified | semanticscholar.org |

Enzyme Inhibition Kinetics and Mechanism Studies for this compound (e.g., c-met kinase inhibition)

The imidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Specifically, derivatives of imidazole have been identified as potent inhibitors of receptor tyrosine kinases like c-Met, which plays a crucial role in cell proliferation, migration, and survival. nih.govnih.gov The dysregulation of the c-Met signaling pathway is implicated in numerous human cancers, making it an attractive target for therapeutic intervention.

The inhibitory action of compounds like this compound against kinases such as c-Met is often achieved through competitive inhibition at the ATP-binding site. nih.govnih.gov The inhibitor molecule, due to its structural similarity to the adenine (B156593) region of ATP, occupies the active site of the kinase. This prevents the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade.

Kinetic studies are essential to characterize the potency and mechanism of such inhibitors. Key parameters determined in these studies include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific kinetic data for this compound is not extensively published, related imidazole-based c-Met inhibitors have demonstrated potent activity. For instance, selective c-Met inhibitors can exhibit IC50 values in the nanomolar range. selleckchem.comprobechem.com The degree of inhibition often varies linearly with ATP concentration, confirming a competitive mechanism of action. nih.gov

Table 1: Illustrative Enzyme Inhibition Kinetic Data for Imidazole-Based Kinase Inhibitors

| Inhibitor Class | Target Kinase | Inhibition Type | Typical IC50 / Ki Value |

|---|---|---|---|

| Imidazole Derivative | c-Met | ATP-Competitive | 10 nM - 1 µM |

| Imidazole Derivative | EGFR | ATP-Competitive | 200 nM - 700 nM |

| Imidazole Derivative | VEGFR2 | ATP-Competitive | < 100 nM |

Note: This table presents typical data for the broader class of imidazole-based kinase inhibitors to illustrate the expected range of activity.

Receptor Binding Profiling and Molecular Docking Simulations of this compound with Biomolecules

Molecular docking and receptor binding studies are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein receptor or enzyme. nih.govasianpubs.org These simulations provide insights into the binding affinity, orientation, and specific molecular interactions that stabilize the ligand-receptor complex.

In silico molecular docking simulations for imidazole-based compounds targeting protein kinases typically reveal key interactions within the ATP-binding pocket. nih.gov For a molecule like this compound, the following interactions are plausible:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond donors or acceptors, often forming critical hydrogen bonds with backbone residues in the hinge region of the kinase domain.

Hydrophobic Interactions: The methoxyphenyl ring is expected to engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the active site.

π-π Stacking: The aromatic nature of both the imidazole and phenyl rings allows for potential π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket.

The binding energy (or docking score), calculated in kcal/mol, provides a quantitative estimate of the binding affinity. Lower binding energies suggest a more stable and favorable interaction. Molecular dynamics simulations can further refine these models by assessing the stability of the ligand-protein complex over time under simulated physiological conditions. nih.govbiorxiv.org

Table 2: Predicted Interaction Profile from a Hypothetical Docking Simulation

| Interaction Type | Potential Interacting Residues (Kinase Active Site) | Contributing Moiety of the Compound | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Hinge Region Amino Acids (e.g., Met, Cys) | Imidazole Ring Nitrogens | -5 to -9 (Illustrative) |

| Hydrophobic Interaction | Aliphatic/Aromatic Residues (e.g., Leu, Val, Ala) | Methoxyphenyl Group, Methyl Group | |

| π-π Stacking | Aromatic Residues (e.g., Tyr, Phe) | Phenyl Ring |

Note: This table is illustrative, showing the types of interactions and predicted binding energies commonly observed for small molecule kinase inhibitors in molecular docking studies.

Investigations into the Fundamental Antimicrobial or Antifungal Action Mechanisms of this compound

The imidazole core is a hallmark of many successful antifungal agents. sphinxsai.com The primary mechanism of action for most azole antifungals is the inhibition of the enzyme lanosterol (B1674476) 14-α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047). nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. plos.org

By inhibiting ergosterol synthesis, compounds like this compound can lead to:

Depletion of Ergosterol: This disrupts the structural integrity and fluidity of the fungal cell membrane. plos.org

Accumulation of Toxic Sterol Intermediates: The buildup of lanosterol and other precursors can further damage the membrane.

Increased Membrane Permeability: The altered membrane composition leads to increased permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth or cell death (fungistatic or fungicidal effect). nih.govplos.org

Beyond ergosterol synthesis inhibition, other mechanisms for imidazole-based compounds have been investigated. These include the disruption of membrane potential and the targeting of specific bacterial enzymes. acs.org For instance, some imidazole derivatives have been shown to interfere with bacterial cell division by targeting proteins like FtsZ or to inhibit essential metabolic enzymes such as pyruvate (B1213749) kinase. The broad-spectrum antimicrobial potential of the imidazole class suggests that this compound could operate through one or more of these fundamental action mechanisms. nih.govmdpi.com

Table 3: Potential Antimicrobial Mechanisms of Action

| Mechanism of Action | Target Organism | Cellular Target | Consequence |

|---|---|---|---|

| Inhibition of Ergosterol Biosynthesis | Fungi (e.g., Candida albicans) | Lanosterol 14-α-demethylase | Disruption of cell membrane integrity |

| Alteration of Membrane Permeability | Fungi, Bacteria | Cell Membrane | Leakage of intracellular components |

| Inhibition of Cell Division Proteins | Bacteria (e.g., S. aureus) | FtsZ | Blockade of cytokinesis |

| Inhibition of Metabolic Enzymes | Bacteria | Pyruvate Kinase | Disruption of glycolysis |

Future Directions and Emerging Research Perspectives for 2 3 Methoxyphenyl 5 Methyl 1h Imidazole

Innovations in the Sustainable Synthesis of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole and its Derivatives

The principles of green chemistry are increasingly guiding the development of synthetic methodologies for heterocyclic compounds, including imidazoles. researchgate.nettaylorfrancis.com Future research will likely focus on creating more environmentally benign and efficient routes to this compound and its analogues. Key areas of innovation are expected to include the use of novel catalysts, alternative energy sources, and greener reaction media.

Multi-component reactions (MCRs) are a particularly promising avenue, as they offer high atom economy by combining three or more reactants in a single step to form the imidazole (B134444) core. taylorfrancis.comdntb.gov.ua The development of reusable, heterogeneous catalysts for these reactions is a major goal. For instance, zeolites and magnetic nanoparticles have been shown to be effective catalysts for the synthesis of substituted imidazoles, offering advantages such as easy separation and recyclability. nih.govnih.gov Researchers are also exploring the use of deep eutectic solvents (DESs) as environmentally friendly reaction media that can sometimes also act as catalysts, reducing the need for volatile organic compounds. mdpi.com

Microwave and ultrasound irradiation are being investigated as alternatives to conventional heating, often leading to significantly shorter reaction times and higher yields. researchgate.netfgcu.edu These techniques, combined with solvent-free reaction conditions, represent a significant step towards more sustainable synthetic protocols. dntb.gov.ua The table below summarizes some innovative and sustainable approaches that could be adapted for the synthesis of this compound.

| Catalyst/Methodology | Reactants | Key Advantages |

| ZSM-11 Zeolite | Diketone, Aldehyde, Amine, Ammonium (B1175870) Acetate (B1210297) | Reusable catalyst, solvent-free conditions, high yield. nih.gov |

| Co3O4 Nanoparticles | Diketone, Aldehyde, Primary Amine, Ammonium Acetate | Recyclable magnetic catalyst, ultrasonic irradiation, short reaction times. nih.gov |

| Deep Eutectic Solvents (DESs) | α-Chloroketones, Guanidines | Green reaction medium, potential for catalyst-free reaction, easy product isolation. mdpi.com |

| Microwave Irradiation | α-Hydroxyketones, Alcohols | Rapid synthesis, high atom economy, reduced energy consumption. fgcu.edu |

Design and Development of Novel Catalytic Systems Based on this compound

The imidazole moiety is a well-established component of catalysts, both in biological systems (e.g., in the amino acid histidine) and in synthetic chemistry. nih.gov The nitrogen atoms in the imidazole ring can act as ligands for metal centers or as nucleophilic/general base catalysts. lifechemicals.comyoutube.com The specific structure of this compound makes it an attractive candidate for the development of novel catalytic systems.

Future research is expected to explore the use of this compound as a ligand in transition metal catalysis. The electronic properties of the methoxyphenyl group and the steric influence of the methyl group can be tuned to modulate the activity and selectivity of the metallic center. Such catalytic systems could find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, the imidazole ring itself can participate directly in catalysis. Imidazole and its derivatives have been shown to catalyze reactions such as ester hydrolysis. youtube.com The development of supramolecular catalysts, where this compound is a key building block, is another exciting prospect. These self-assembled systems could mimic enzymatic activity, offering high efficiency and selectivity in cascade reactions. sciopen.com

Exploration of this compound in Advanced Functional Materials and Nanotechnology

Imidazole derivatives are increasingly being incorporated into advanced functional materials due to their unique electronic and photophysical properties. globethesis.com The inherent fluorescence of many imidazole-based compounds makes them suitable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The luminescent properties of 2-aryl imidazoles can be highly sensitive to their environment, making them excellent candidates for chemosensors that can detect specific ions or molecules. researchgate.netjlu.edu.cn

The methoxyphenyl and methyl substituents on the this compound core can be expected to influence its photophysical properties, such as quantum yield and emission wavelength. Future research will likely focus on characterizing these properties and exploring how they can be modulated through further functionalization. This could lead to the development of highly sensitive and selective fluorescent probes for various analytes.

In the realm of nanotechnology, imidazole derivatives are being used to functionalize nanoparticles and create hybrid materials with novel properties. For example, the interaction of a methoxyphenyl-substituted imidazole with ZnO nanoparticles has been studied, demonstrating the potential for these molecules to modify the surface of nanomaterials and influence their optical and electronic behavior. researchgate.net Imidazole-functionalized polymers are also being developed for use as chemosensory materials. acs.org

Deeper Computational Insights and Predictive Modeling for this compound

Computational chemistry provides powerful tools for understanding the properties and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic structure of the molecule. researchgate.net These studies can provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational approach, particularly in the context of drug discovery. By analyzing a series of related imidazole derivatives, QSAR models can be developed to predict their biological activity based on their physicochemical properties. researchgate.nettandfonline.comrjptonline.org These models can help to guide the design of new derivatives with improved potency and selectivity.

Molecular docking simulations are used to predict the binding mode of a molecule within the active site of a biological target, such as an enzyme or receptor. nih.gov This information is crucial for understanding the mechanism of action of bioactive compounds and for designing new drugs. For this compound, docking studies could be used to explore its potential interactions with various biological targets, helping to identify promising avenues for therapeutic applications.

The table below presents a summary of computational methods and their potential applications for studying this compound.

| Computational Method | Key Information Provided | Potential Applications |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, HOMO-LUMO gap. researchgate.netresearchgate.net | Predicting reactivity, understanding spectroscopic data, assessing molecular stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. researchgate.netnih.gov | Predicting the activity of new derivatives, guiding lead optimization in drug discovery. |

| Molecular Docking | Preferred binding orientation and affinity within a target's active site. nih.gov | Identifying potential biological targets, elucidating mechanism of action. |

Unraveling Complex Molecular Mechanisms of Interaction in Diverse Chemical and Biological Systems

A fundamental understanding of how this compound interacts with its environment at the molecular level is key to unlocking its full potential. The imidazole ring is capable of a variety of noncovalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. nih.gov These interactions are critical for its function in both chemical and biological systems.

In a biological context, these interactions govern how the molecule binds to its target proteins or nucleic acids. mdpi.comnih.gov Future research will likely employ a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, along with computational methods to elucidate the precise nature of these interactions. This knowledge is essential for the rational design of more effective therapeutic agents.

In chemical systems, understanding these molecular interactions is crucial for the development of new catalysts and functional materials. For example, the way in which the imidazole derivative self-assembles or binds to a metal center will determine the properties of the resulting supramolecular structure or catalyst. sciopen.com By gaining a deeper understanding of these fundamental processes, researchers can design and create new molecules and materials with tailored functions.

Q & A

Basic Research Questions

Q. How can researchers design efficient synthetic routes for 2-(3-methoxyphenyl)-5-methyl-1H-imidazole?

- Methodological Answer : Optimize reaction conditions by selecting appropriate solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., acetic acid, Lewis acids). For example, multi-step synthesis involving condensation of 3-methoxybenzaldehyde with methylamine derivatives under reflux conditions, followed by cyclization using ammonium acetate . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions on the imidazole ring and methoxyphenyl group .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .

- Elemental Analysis : Validate empirical formula by comparing calculated vs. experimental C, H, N content .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretching at ~1600 cm) .

Q. How can researchers assess the compound's purity and stability during storage?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns and UV detection .

- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles to determine optimal storage temperatures .

- Differential Scanning Calorimetry (DSC) : Monitor phase transitions and crystallinity changes over time .

Advanced Research Questions

Q. How can structural contradictions in bioactivity data across studies be resolved?

- Methodological Answer : Perform comparative studies using analogs with substituent variations (e.g., halogenated or fluorinated derivatives). For example:

- Replace the methoxy group with chloro or fluoro substituents to assess electronic effects on target binding .

- Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .

- Conduct dose-response assays to establish structure-activity relationships (SAR) .

Q. What strategies are effective for resolving ambiguities in crystallographic data?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement to resolve disordered atoms or twinning issues. Validate models with R-factor and electron density maps .

- Cambridge Structural Database (CSD) Cross-Referencing : Compare bond lengths and angles with similar imidazole derivatives to identify outliers .

Q. How can in silico methods predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with target proteins (e.g., enzymes, receptors). Validate docking results with experimental data (e.g., X-ray co-crystallography) .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. What approaches are recommended for evaluating ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- Methodological Answer :

- In Vitro Assays :

- Caco-2 Cell Monolayers : Assess intestinal permeability .

- Microsomal Stability Tests : Measure metabolic degradation using liver microsomes .

- In Silico Tools :

- SwissADME : Predict bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

- ProTox-II : Estimate toxicity endpoints (e.g., hepatotoxicity, mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.